4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester
Description
4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester is a synthetic carbamate derivative characterized by a piperazine-linked aromatic core with a methoxymethyl-protected hydroxyl group. Its molecular formula is C25H25N3O4, and it serves as a key intermediate in the synthesis of antifungal agents, notably posaconazole derivatives . The compound’s structure includes:
- A piperazinyl group enhancing solubility and binding affinity.
- A methoxymethyl-protected hydroxyl group modulating polarity and metabolic stability.
- A phenyl carbamate ester contributing to its role as a synthetic precursor.
A deuterated analog (C25H23D4N3O4) is also synthesized for use as a stable isotope-labeled internal standard in mass spectrometry, with >95% purity .
Properties
IUPAC Name |
phenyl N-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-30-19-31-23-13-11-22(12-14-23)28-17-15-27(16-18-28)21-9-7-20(8-10-21)26-25(29)32-24-5-3-2-4-6-24/h2-14H,15-19H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJQKFGDGIVFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857991 | |
| Record name | Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329503-19-6 | |
| Record name | Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4-Hydroxyphenyl)piperazine Intermediate
The piperazine core is typically constructed via cyclization or nucleophilic aromatic substitution. A validated protocol involves:
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Buchwald-Hartwig Amination :
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React 4-bromophenol with piperazine using Pd(OAc)₂/Xantphos catalyst in toluene at 110°C.
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Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
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Characterization: NMR (400 MHz, DMSO-d6) δ 6.72 (d, J = 8.8 Hz, 2H), 6.64 (d, J = 8.8 Hz, 2H), 3.02 (t, J = 4.8 Hz, 4H), 2.81 (t, J = 4.8 Hz, 4H).
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Introduction of Methoxymethyl Protecting Group
Protection of the phenolic -OH prevents undesired side reactions during subsequent steps:
Carbamate Formation via Amine Activation
Coupling the piperazine intermediate with phenyl chloroformate:
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Stepwise Carbamoylation :
Deuterated Analog Synthesis
The deuterated variant (C25H23D4N3O4, MW 437.52) requires isotopic labeling at the methoxymethyl group:
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Deuteromethylation :
Industrial-Scale Considerations
Process Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 200 L |
| Catalyst Loading | 5 mol% Pd | 3.5 mol% Pd |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 48 h | 96 h |
| Overall Yield | 62% | 58% |
Data adapted from regulatory filings and process chemistry reports.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Troubleshooting
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Low Carbamation Yield :
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Cause: Moisture-induced decomposition of phenyl chloroformate.
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Fix: Rigorous drying of reagents/solvents (molecular sieves, argon sparging).
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Di-Substitution in Piperazine :
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Isotopic Dilution in Deuterated Product :
Environmental and Economic Impact
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the following molecular formula: with a molecular weight of approximately 513.6 g/mol. Its structure includes a piperazine moiety, which is known for its biological activity, particularly in drug development.
Pharmacological Applications
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Tyrosinase Inhibition :
- Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Research indicates that derivatives of the compound have shown promising results as tyrosinase inhibitors, suggesting potential use in cosmetic formulations aimed at skin lightening and treatment of conditions like melasma .
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Neuroprotective Effects :
- Studies have indicated that compounds with similar structures exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound may help stabilize Aβ peptides and prevent their aggregation, thus offering therapeutic potential in neurodegenerative diseases .
- Antidepressant Activity :
Case Study 1: Tyrosinase Inhibition
A study synthesized several derivatives based on the 4-hydroxyphenylpiperazine scaffold. These derivatives were evaluated for their inhibitory effects on tyrosinase activity using an in vitro assay. The results demonstrated that certain modifications to the aromatic tail significantly enhanced inhibitory potency, making them suitable candidates for further development as skin-whitening agents .
Case Study 2: Neuroprotection Against Aβ Toxicity
In vitro studies assessed the protective effects of a related compound on astrocytes exposed to Aβ. The results indicated that the compound reduced TNF-α levels and free radical production, suggesting its potential as a therapeutic agent for Alzheimer's disease. Further investigations are needed to explore its efficacy in vivo .
Table 1: Summary of Biological Activities
| Activity | Compound Derivative | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Compound A | 12 | |
| Neuroprotection | Compound B | 15 | |
| Antidepressant-like Effects | Compound C | 10 |
Table 2: Structural Modifications and Their Effects
| Modification Type | Description | Effect on Activity |
|---|---|---|
| Aromatic Substituents | Addition of methoxy groups | Increased tyrosinase inhibition |
| Spacer Length | Shortened between piperazine and phenyl | Enhanced neuroprotective effect |
| Hydroxyl Group Positioning | Variation in position | Altered receptor affinity |
Mechanism of Action
The mechanism of action of 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester involves its interaction with specific molecular targets. For instance, it may bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
A. Substituent Effects
- Methoxymethyl (-OCH2OCH3) vs. However, the hydroxyl variant is more polar, favoring renal excretion .
- Methoxy (-OCH3) vs. Methoxymethyl: The methoxy-substituted analogue (CAS 748071-74-1) lacks steric hindrance from the methylene spacer, possibly increasing metabolic stability but reducing solubility .
B. Pharmacokinetic and Analytical Relevance
- The deuterated analog (CAS 1329503-19-6) exhibits identical chromatographic behavior to the non-deuterated compound but distinct mass spectral profiles, making it ideal for quantitative LC-MS/MS analysis in pharmacokinetic studies .
- The hydroxyl variant (CAS 184177-81-9) is a critical impurity in posaconazole synthesis, requiring stringent control (<0.15% by HPLC) to ensure drug safety .
Biological Activity
4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C25H23N3O4
- Molecular Weight: 437.52 g/mol
- CAS Number: 1246817-73-1
- Structure: The compound features a piperazine moiety and multiple aromatic rings, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Inhibition of Enzyme Activity: Research indicates that compounds similar to this structure can inhibit enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
- Receptor Modulation: The piperazine ring is known for its ability to interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in cells. This interaction can lead to various downstream effects, including modulation of ion channels and neurotransmitter release .
Pharmacological Effects
The compound has shown a range of biological activities in various studies:
- Antidepressant Activity: Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, likely through serotonergic pathways.
- Anti-inflammatory Properties: Some research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antitumor Activity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Study 1: Antidepressant Effects
A study published in a pharmacology journal evaluated the antidepressant-like effects of a related compound in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced serotonergic activity .
Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects, potentially useful for chronic inflammatory conditions .
Study 3: Anticancer Potential
A recent investigation assessed the cytotoxicity of the compound against several cancer cell lines, including breast and colon cancer. The findings revealed that it inhibited cell proliferation significantly at micromolar concentrations, indicating promising anticancer activity .
Data Summary Table
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for this compound?
Answer:
The compound’s core structure includes a piperazine ring substituted with a 4-hydroxyphenyl group, a methoxymethyl-protected hydroxyl group, and a phenyl carbamate ester. Key characterization methods:
- NMR : and NMR can resolve aromatic protons (δ 6.5–7.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm). The carbamate carbonyl appears near δ 165–170 ppm in spectra .
- Elemental Analysis : Confirms molecular formula (CHNO) with calculated values (C 61.71%, H 4.89%, N 8.00%) .
- X-ray Crystallography : Piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazinone) show planar aromatic systems and chair conformations for piperazine rings, which can guide structural validation .
Basic: What synthetic routes are reported for this compound, and what are critical reaction conditions?
Answer:
Synthesis typically involves:
Piperazine Functionalization : Coupling 4-hydroxyphenylpiperazine with a methoxymethyl-protected aryl halide via Buchwald-Hartwig amination (Pd catalysis, 80–100°C, anhydrous DMF) .
Carbamate Formation : Reacting the intermediate with phenyl chloroformate in dichloromethane (0–5°C, triethylamine base) to form the ester .
Critical Conditions :
- Moisture-sensitive steps require inert atmosphere.
- Purification via silica gel chromatography (hexane/EtOAc gradient) resolves unreacted intermediates .
Basic: How can HPLC methods be optimized for purity analysis?
Answer:
Mobile Phase : Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6 adjusted with glacial acetic acid) resolves polar impurities.
Column : C18 reverse-phase (e.g., Chromolith®) at 1.0 mL/min, UV detection at 254 nm.
Validation : System suitability tests (USP guidelines) ensure resolution >2.0 between the compound and degradation products .
Advanced: How does the methoxymethyl group influence bioactivity in structure-activity relationship (SAR) studies?
Answer:
- Stability : The methoxymethyl group enhances metabolic stability compared to unprotected hydroxyl groups (e.g., in vitro half-life increased by 2.5× in hepatic microsomes) .
- Receptor Binding : Piperazine derivatives with electron-donating groups (e.g., methoxy) show higher affinity for serotonin receptors (K < 50 nM) in docking studies .
Methodology : - Comparative assays using analogs (e.g., 4-hydroxyphenyl vs. methoxymethyl derivatives) under identical conditions .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature .
- Impurity Interference : Quantify impurities via LC-MS; batches with >95% purity (HPLC) reduce off-target effects .
- Data Normalization : Use internal standards (e.g., β-galactosidase for cytotoxicity assays) to correct for plate-to-plate variability .
Advanced: What strategies mitigate instability of the carbamate ester under physiological conditions?
Answer:
- Prodrug Design : Replace the phenyl ester with enzymatically cleavable groups (e.g., p-nitrophenyl) to delay hydrolysis .
- Formulation : Encapsulate in PEGylated liposomes (size 80–100 nm) to reduce aqueous exposure and extend half-life in plasma .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify optimal storage conditions (lyophilized, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
